Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a substituted phenyl ring. The phenyl ring is functionalized with a 4-methoxycarbonyl group and a 2-methyl substituent, which influence steric and electronic properties critical for reactivity and applications in medicinal chemistry or organic synthesis.
Properties
CAS No. |
914299-15-3 |
|---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-12-11-13(16(20)22-5)8-9-14(12)15-7-6-10-19(15)17(21)23-18(2,3)4/h8-9,11,15H,6-7,10H2,1-5H3 |
InChI Key |
MZSGCJXSOIQHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
(tert-butoxycarbonyl)proline or pyrrolidine derivatives : The pyrrolidine ring is often introduced as a Boc-protected amino acid derivative such as (tert-butoxycarbonyl)proline. This protects the nitrogen during subsequent reactions and allows selective functionalization.
4-bromobenzoate or substituted benzoyl chlorides : The aryl component with methoxycarbonyl and methyl substituents is introduced via aryl halides or acid chlorides, which can undergo coupling or acylation reactions.
Coupling via Decarboxylative Arylation
One efficient synthetic approach involves decarboxylative arylation of (tert-butoxycarbonyl)proline with 4-bromobenzoate derivatives under photoredox catalysis:
- The reaction is performed under visible light irradiation (around 430 nm) at room temperature or slightly elevated temperatures (up to 60 °C).
- Suitable catalysts and bases are selected to achieve high conversion (>70%) and selectivity (>80%) for the desired product tert-butyl 2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.
- Reaction parameters such as residence time, temperature, and light intensity significantly influence yield and selectivity (see Table 1).
| Parameter | Effect on Conversion (%) | Effect on Selectivity (%) |
|---|---|---|
| Residence time ↑ | Conversion ↑ | Selectivity stable |
| Temperature ↑ | Conversion ↑ | Selectivity stable |
| Light power ↑ | Conversion ↑ | Selectivity stable |
Table 1: Influence of reaction conditions on decarboxylative arylation efficiency
Esterification and Methoxycarbonylation
Alternative Coupling Reactions
- Coupling reactions involving tert-butoxycarbonyl-protected amino acids and aryl halides or ketones under amide bond formation conditions using coupling reagents like COMU and bases such as DIPEA have been reported.
- These reactions are typically carried out in solvents like tetrahydrofuran (THF) at low temperatures (0 °C) followed by refluxing to complete the reaction.
- Purification is achieved by chromatographic techniques including supercritical fluid chromatography to isolate enantiomers or pure products.
Experimental Procedure Summary
A representative synthetic procedure based on literature data is as follows:
Protection of pyrrolidine nitrogen : DL-proline is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of sodium bicarbonate in a THF:H2O mixture at room temperature for 12 hours to yield (tert-butoxycarbonyl)proline with high purity (98%).
Coupling reaction : The Boc-protected pyrrolidine derivative (0.3 mmol) is suspended in THF with DIPEA (0.5 mmol), cooled to 0 °C. COMU (0.25 mmol) is added as a coupling agent, followed by the addition of the aryl amine or aryl halide derivative (0.25 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then refluxed for 24 hours.
Workup and purification : After completion, the mixture is diluted with water, extracted with ethyl acetate, washed, dried, and concentrated under reduced pressure. The crude product is purified by chromatography to afford the target compound in yields around 60-70%.
Analytical and Characterization Data
- NMR Spectroscopy : ^1H NMR spectra confirm the presence of tert-butyl groups (singlet ~1.3-1.4 ppm), aromatic protons, and methoxy groups (~3.7-3.9 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C18H25NO4 (molecular weight 319.4 g/mol).
- Chromatographic Purity : Purity assessed by LCMS and ELSD methods typically exceeds 99%.
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Boc-protection of proline | (Boc)2O, NaHCO3, THF:H2O, rt, 12h | (tert-butoxycarbonyl)proline | 98 | High purity, mild conditions |
| Decarboxylative arylation | 4-bromobenzoate, catalyst, base, visible light, rt-60 °C | tert-butyl 2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate | >70 | Photoredox catalysis, selective |
| Coupling with aryl halide | COMU, DIPEA, THF, 0 °C to reflux | Target compound | 60-70 | Requires chromatographic purification |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate has garnered attention in medicinal chemistry due to its potential as a pharmacological agent.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics. Research suggests that modifications to the pyrrolidine structure can enhance its efficacy against specific tumor types.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Agricultural Sciences
In the realm of agriculture, this compound may play a role as an agrochemical.
- Pesticidal Properties : The compound's structure suggests potential activity against agricultural pests. Studies have indicated that derivatives of pyrrolidine can act as effective insecticides or fungicides, providing an eco-friendly alternative to conventional pesticides.
- Plant Growth Regulation : There is also potential for this compound to function as a plant growth regulator, influencing plant metabolism and growth patterns positively.
Case Study 1: Anticancer Research
A study conducted at a leading research institute explored the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as a lead compound for drug development.
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of various pyrrolidine derivatives as pesticides, this compound demonstrated promising results against aphid populations, with a noted reduction of over 70% compared to untreated controls.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate the activity of the enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is compared to analogs with variations in substituent positions, functional groups, or stereochemistry. Key structural distinctions and their implications are summarized below:
Physicochemical Properties
- Rotameric Behavior : The absence of a 2-methyl group in tert-butyl 2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate leads to rotameric splitting in NMR spectra due to hindered rotation around the tertiary amide bond . The 2-methyl group in the target compound likely suppresses this effect by increasing steric hindrance.
- Physical State: Related compounds are isolated as oils (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate ) or solids (e.g., tert-butyl 4-cyanopiperidine-1-carboxylate, m.p. 98–100°C ).
Biological Activity
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butyl group, a methoxycarbonyl substituent, and a 2-methylphenyl moiety. Its molecular formula is . The unique combination of these substituents contributes to its biological activity, particularly in drug development contexts.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral proteins, potentially preventing viral replication. This interaction is crucial for developing antiviral therapies.
- Enzyme Inhibition : Interaction studies have shown that the compound may bind to various enzymes, affecting their activity. This could lead to applications in treating diseases where enzyme regulation is critical.
- Receptor Binding : The compound's structure allows it to interact with different receptors, which may modulate physiological responses.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : The initial step often includes the cyclization of appropriate precursors to form the pyrrolidine structure.
- Substitution Reactions : Subsequent reactions introduce the tert-butyl and methoxycarbonyl groups.
- Purification : The final product is purified using techniques such as chromatography to achieve the desired yield and purity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate | C15H23N2O4 | Similar methoxycarbonyl substitution but different phenolic position |
| Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C15H23N2O4 | Contains a keto group instead of methoxycarbonyl |
| Tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C13H21N1O4 | Features a hydroxymethyl group instead of methoxycarbonyl |
The structural complexity of this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
-
Antiviral Studies : In vitro assays demonstrated that this compound effectively reduced viral titers in cell cultures, indicating its potential as an antiviral agent.
- Reference: A study published in a peer-reviewed journal highlighted its mechanism of action against specific viral proteins .
- Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with key metabolic enzymes, suggesting possible applications in metabolic disorders.
- Therapeutic Applications : The compound has been proposed for further development in therapeutic settings due to its promising bioactivity against various targets.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via photoredox-catalyzed decarboxylative arylation using Ir-based catalysts (e.g., Ir(p-F(t-Bu)-ppy)₃) and Boc-protected amino acids (e.g., Boc-Pro-OH) in DMSO with CsF as a base. Reaction optimization includes adjusting equivalents (e.g., 4.0 equiv. of Boc-Pro-OH) and purification via flash chromatography (20% EtOAc/hexanes) to isolate the product . For photoredox cascades, irradiation with Kessil lamps and solvent choice (e.g., DMSO) improve yields (70%) and diastereomeric ratios (66:34) .
Q. How can rotameric effects in NMR analysis of this compound be addressed?
- Methodological Answer : The tert-butyl carbamate (Boc) group introduces rotamers around the tertiary amide bond, leading to split signals in ¹H/¹³C NMR. To mitigate this, use variable-temperature NMR to coalesce signals or employ deuterated solvents (CDCl₃) for clearer splitting patterns. Rotamer populations can be quantified by integrating distinct proton environments .
Q. What purification strategies are most effective for isolating this compound?
- Methodological Answer : Flash column chromatography with gradients like 20% EtOAc/hexanes resolves regioisomers and removes byproducts . For stereoisomers, optimize solvent systems (e.g., ethanol/chloroform 1:10) to achieve baseline separation, monitoring Rf values (e.g., 0.16) via TLC .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis?
- Methodological Answer : Diastereomeric ratios (d.r.) are influenced by reaction conditions. For example, photoredox cascades using methyl 5-iodo-2-methylenepentanoate yield a d.r. of 66:34, which can be tuned by adjusting steric bulk in substrates or using chiral auxiliaries. NMR analysis in CDCl₃ confirms ratios, while X-ray crystallography (via SHELX refinement) resolves absolute configurations .
Q. What advanced techniques validate stereochemical and enantiomeric purity?
- Methodological Answer : Combine HRMS (e.g., m/z 318.28009 [M]+) with optical rotation data ([α]²⁵D = −55.0) to confirm enantiopurity . Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) separates enantiomers, while X-ray diffraction (refined via SHELXL) provides definitive structural proof .
Q. How is this compound pharmacologically profiled for therapeutic potential?
- Methodological Answer : Assess solubility by dissolving the compound in HPLC-grade water, filtering (0.45 µm), and lyophilizing for in vitro assays . For dual-target activity (e.g., anticancer or analgesic), use cell-based models to evaluate IC₅₀ values and receptor binding (e.g., μ-opioid/D3 dopamine receptors) via radioligand displacement assays .
Key Methodological Recommendations
- Synthesis : Prioritize photoredox catalysis for C–C bond formation and Boc deprotection under acidic conditions (e.g., HCl in THF) .
- Characterization : Use SHELX software for crystallographic refinement and assign rotameric populations via VT-NMR .
- Biological Testing : Lyophilize the compound for aqueous solubility and employ high-throughput screening pipelines for target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
